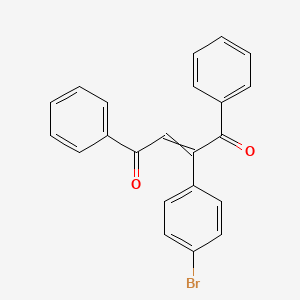![molecular formula C10H16O3 B14391427 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one CAS No. 89822-40-2](/img/structure/B14391427.png)
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a prop-1-en-2-yl group, and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a prop-1-en-2-yl group under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-1-en-2-yl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one include:
Flavonoids: A class of compounds with similar structural features and biological activities.
Cyclohexenones: Compounds with a cyclohexene ring and various functional groups.
Phenols: Compounds with a hydroxy group attached to an aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89822-40-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(6-hydroxy-4-prop-1-en-2-yloxan-2-yl)ethanone |
InChI |
InChI=1S/C10H16O3/c1-6(2)8-4-9(7(3)11)13-10(12)5-8/h8-10,12H,1,4-5H2,2-3H3 |
InChI Key |
JZRZYAXMHJINNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(OC(C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


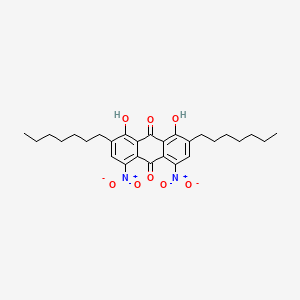
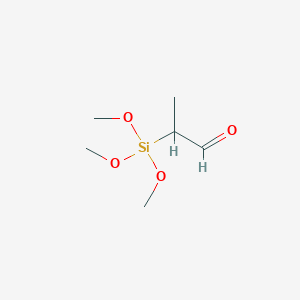
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
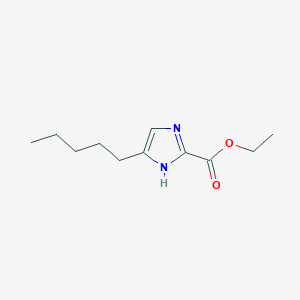
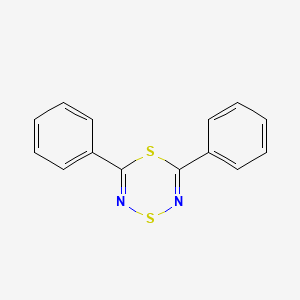
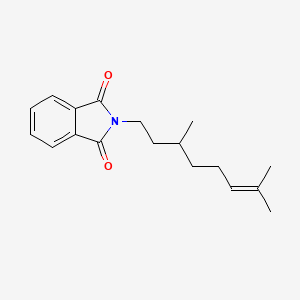
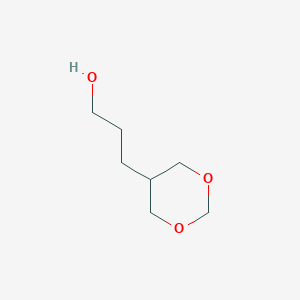
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
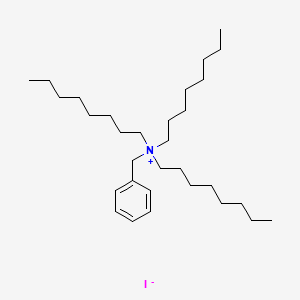
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
